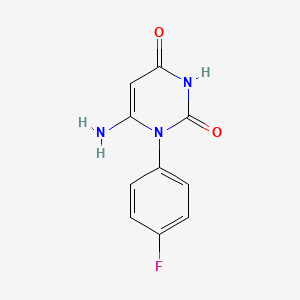

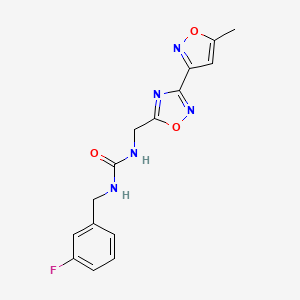

![molecular formula C14H15N3O4S2 B2830176 N-(imidazo[2,1-b]thiazol-6-ylmethyl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2830176.png)

N-(imidazo[2,1-b]thiazol-6-ylmethyl)-2,5-dimethoxybenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazothiazoles are a class of organic compounds that have gained significant attention in scientific research due to their potential therapeutic applications. They are formed on the basis of all possible combinations of joining the thiazole and imidazole rings .

Synthesis Analysis

The synthesis of imidazothiazoles has been a subject of interest for many researchers. The classification of existing synthetic methods is based on the principle of the amount of research invested, from the most to the least studied .Molecular Structure Analysis

Imidazothiazoles have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazothiazoles can vary widely depending on their specific structure. For example, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .科学的研究の応用

Synthesis and Biological Activities

Research has been conducted on synthesizing novel imidazothiazole sulfides and sulfones, including compounds similar to N-(imidazo[2,1-b]thiazol-6-ylmethyl)-2,5-dimethoxybenzenesulfonamide, demonstrating anthelmintic and anti-inflammatory activities. These compounds were obtained through reactions involving thiazolylamine derivatives with various phenacyl bromides, showcasing their potential in pharmaceutical applications (Shetty, Khazi, & Ahn, 2010).

Cerebrovasodilatation and Enzyme Inhibition

Another study highlighted the utility of imidazo[2,1-b]thiazole sulfonamides as carbonic anhydrase inhibitors, with potential implications in cerebrovasodilatation and the management of convulsive disorders. These compounds have demonstrated the ability to penetrate the central nervous system effectively, indicating their promise in neurological therapeutic applications (Barnish et al., 1980).

Antimicrobial and Antiproliferative Agents

N-ethyl-N-methylbenzenesulfonamide derivatives, incorporating the imidazo[2,1-b]thiazole moiety, have been synthesized and evaluated for their antimicrobial and antiproliferative properties. These studies reveal the potential of such compounds in treating various cancers and microbial infections, highlighting the importance of structural modifications to enhance biological activities (El-Gilil, 2019).

作用機序

Target of Action

Compounds with similar structures, such as imidazo[2,1-b]thiazole derivatives, have been reported to exhibit antimycobacterial properties

Mode of Action

The exact mode of action of SMR000016895 is currently unknown. It’s worth noting that imidazo[2,1-b]thiazole derivatives have been reported to interact with their targets and cause changes that result in antimycobacterial effects . The specific interactions and changes caused by SMR000016895 remain to be elucidated.

Biochemical Pathways

Imidazo[2,1-b]thiazole derivatives have been reported to affect the pathways related to antimycobacterial activity

Pharmacokinetics

Imidazo[2,1-b]thiazole derivatives have been reported to have favorable admet (absorption, distribution, metabolism, excretion, and toxicity) profiles

Result of Action

Imidazo[2,1-b]thiazole derivatives have been reported to exhibit antimycobacterial effects

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2,5-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4S2/c1-20-11-3-4-12(21-2)13(7-11)23(18,19)15-8-10-9-17-5-6-22-14(17)16-10/h3-7,9,15H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STQNFNGQHRWEME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CN3C=CSC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-methoxyphenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2830094.png)

![4-(tert-butyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2830095.png)

![N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]benzenesulfonamide](/img/structure/B2830096.png)

![2-(4,5-dichloro-1H-imidazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B2830097.png)

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2830098.png)

![methyl 6-acetyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2830103.png)

![2-chloro-N-[1-(2-chlorophenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2830109.png)

![Methyl 4-hydroxy-7-isopropyl-6-oxo-6,7-dihydrothieno[2,3-B]pyridine-5-carboxylate](/img/structure/B2830112.png)

![6-Cyclopropyl-2-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2830114.png)